molecular formula C22H19N3O3 B14246304 Acetic acid, [2-methoxy-4-(4-phenylazophenyliminomethyl)phenyl]- CAS No. 304668-50-6

Acetic acid, [2-methoxy-4-(4-phenylazophenyliminomethyl)phenyl]-

Cat. No.: B14246304
CAS No.: 304668-50-6
M. Wt: 373.4 g/mol
InChI Key: VYAHRJXJLCDGCR-UHFFFAOYSA-N
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Description

The compound Acetic acid, [2-methoxy-4-(4-phenylazophenyliminomethyl)phenyl]- features a phenyl ring substituted at the 2-position with a methoxy group and at the 4-position with a complex iminomethyl-azo-phenyl moiety. The structure can be dissected as follows:

  • Core structure: A phenyl ring with an acetic acid group.
  • Substituents: 2-Methoxy group: Enhances electron-donating effects and influences solubility.

This compound’s azo-imine hybrid structure distinguishes it from simpler phenylacetic acid derivatives. The azo group (N=N) is known for conferring color and redox activity, while the imine group may contribute to chelation or hydrogen bonding.

Properties

CAS No.

304668-50-6

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

[2-methoxy-4-[(4-phenyldiazenylphenyl)iminomethyl]phenyl] acetate

InChI

InChI=1S/C22H19N3O3/c1-16(26)28-21-13-8-17(14-22(21)27-2)15-23-18-9-11-20(12-10-18)25-24-19-6-4-3-5-7-19/h3-15H,1-2H3

InChI Key

VYAHRJXJLCDGCR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenyl acetate typically involves the reaction of 2-hydroxy-5-benzaldehyde with a suitable aniline derivative under reflux conditions in a solvent like dimethylformamide (DMF). The reaction mixture is then cooled, and the product is isolated by washing with water and ethanol, followed by recrystallization from diethyl ether .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenyl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the azo group to amines.

    Substitution: The compound can participate in substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines.

Scientific Research Applications

Scientific Research Applications of Acetic acid, [2-methoxy-4-(4-phenylazophenyliminomethyl)phenyl]-

Acetic acid, [2-methoxy-4-(4-phenylazophenyliminomethyl)phenyl]-, also known by its CAS number 304668-50-6, is a complex organic compound with a unique chemical structure that lends itself to various applications in scientific research.

Overview

This compound is characterized by its azo group, which imparts vibrant colors, and its methoxy and acetate groups, which influence its solubility and reactivity. It is primarily used in scientific research due to its potential reactivity and functional groups.

Applications

  • Chemistry Acetic acid, [2-methoxy-4-(4-phenylazophenyliminomethyl)phenyl]- is used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
  • Biology It is investigated for its potential biological activity, including antimicrobial and anticancer properties.
  • Medicine This compound is explored for its potential therapeutic effects, although further research is needed to confirm its efficacy and safety.
  • Industry Due to its azo group, Acetic acid, [2-methoxy-4-(4-phenylazophenyliminomethyl)phenyl]- is utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-methoxy-4-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenyl acetate involves its interaction with molecular targets through its functional groups. The azo group can participate in electron transfer reactions, while the methoxy and acetate groups can influence the compound’s solubility and reactivity. The exact pathways depend on the specific application and conditions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name (Reference) Key Substituents Melting Point (°C) Biological Activity Synthesis Notes
Target Compound 4-(4-Phenylazophenyliminomethyl) Not reported Not reported Likely requires diazotization steps
2-Methoxy-4-[(4-methylphenyl)iminomethyl]phenyl acetate () 4-(4-Methylphenyliminomethyl) Not reported Not reported Condensation reaction with p-toluidine
CPD21: 2-(4-[(E)-(3-Methoxyphenylimino)methyl]-2-methoxyphenoxy)acetic acid () 4-(3-Methoxyphenyliminomethyl) 238–240 Cytotoxicity tested (3T3-L1 cells, IC₅₀ not specified) Schiff base formation
CPD23: 2-(4-[(E)-(4-Aminophenylimino)methyl]-2-methoxyphenoxy)acetic acid () 4-(4-Aminophenyliminomethyl) 201–203 Higher solubility due to -NH₂ group Similar synthesis to CPD21
2-(4-Methoxyphenyl)acetic acid () 4-Methoxyphenyl (no imine/azo groups) Not reported Plasma biomarker for NSCLC discrimination Direct acetylation
Eugenyl phenylacetate () 2-Methoxy-4-(2-propenyl)phenyl acetate Not reported Antimicrobial, antioxidant Esterification of eugenol

Structural and Electronic Effects

  • Azo vs. Imine vs. Alkyl Substituents: The target compound’s phenylazo group introduces extended conjugation, likely resulting in UV-Vis absorption distinct from imine-only analogs (e.g., CPD21, ). Electron-withdrawing vs. donating groups: The 4-aminophenyl substituent in CPD23 increases solubility and hydrogen-bonding capacity, whereas the target compound’s phenylazo group may enhance hydrophobicity.

Biological Activity

Acetic acid, [2-methoxy-4-(4-phenylazophenyliminomethyl)phenyl]- is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C20H23N3O
  • Molecular Weight : 337.41 g/mol

Structure

The structure of the compound features a methoxy group and an azobenzene moiety, which are known to influence its biological activity.

  • Antioxidant Activity : The presence of methoxy groups in aromatic compounds often enhances their antioxidant properties. This property is crucial in neutralizing free radicals and reducing oxidative stress in cells.
  • Anticancer Properties : Preliminary studies suggest that similar compounds with azobenzene structures exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and modulation of cell cycle progression.
  • Antimicrobial Effects : Compounds with similar functional groups have shown promise in inhibiting bacterial growth, potentially making them candidates for antibiotic development.

Study 1: Anticancer Activity

A study investigated the cytotoxic effects of methoxy-substituted compounds on estrogen receptor-negative breast cancer cells. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation, suggesting potential therapeutic applications in cancer treatment .

Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that derivatives of acetic acid with methoxy substitutions exhibited significant antioxidant activity. These compounds were effective in scavenging free radicals and reducing lipid peroxidation, highlighting their potential for protective effects against oxidative damage .

Study 3: Antimicrobial Evaluation

Research on related compounds indicated that they possess antimicrobial properties against various pathogens. The effectiveness was attributed to their ability to disrupt microbial cell membranes, leading to cell death .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntioxidantScavenging free radicals
AnticancerInduces apoptosis
AntimicrobialInhibits bacterial growth

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